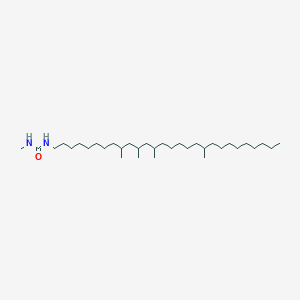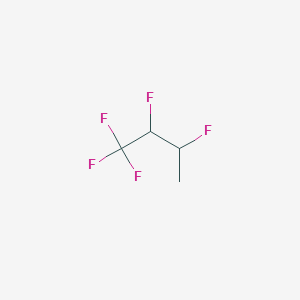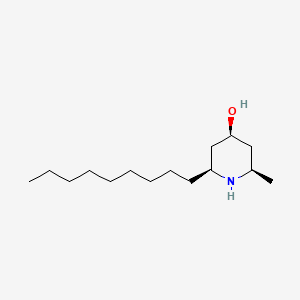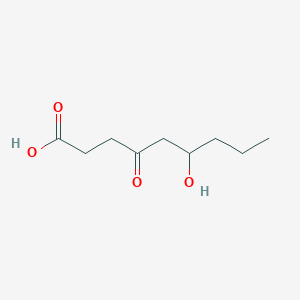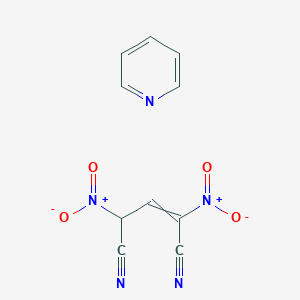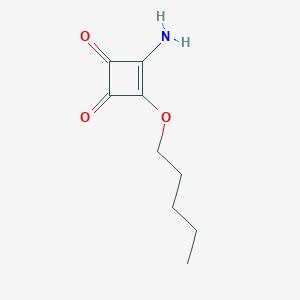![molecular formula C20H26OSi B14281175 tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane CAS No. 120727-59-5](/img/structure/B14281175.png)
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a phenoxy group with a phenylethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of a phenoxy compound with a silane reagent under specific conditions. One common method is the hydrosilylation reaction, where a phenoxy compound reacts with a silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted phenoxy silanes.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in organic synthesis
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(dimethyl)silane
- Phenoxy(dimethyl)silane
- tert-Butyl(phenoxy)silane
Uniqueness
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both tert-butyl and phenylethenyl groups, which provide distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not possible with simpler silanes.
Propriétés
Numéro CAS |
120727-59-5 |
|---|---|
Formule moléculaire |
C20H26OSi |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C20H26OSi/c1-16(17-10-8-7-9-11-17)18-12-14-19(15-13-18)21-22(5,6)20(2,3)4/h7-15H,1H2,2-6H3 |
Clé InChI |
VMGRPSJZAQKKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


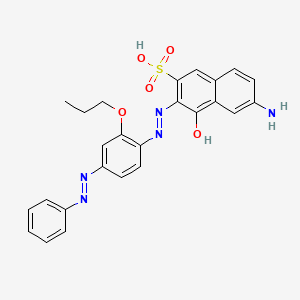
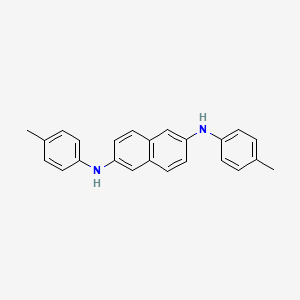

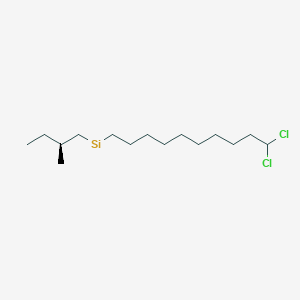
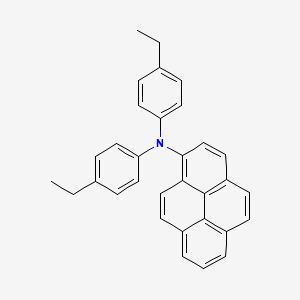

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
